Melanoma-associated antigen C1 (MAGE-C1), also known as MAGE-C1/CT7, is a member of the melanoma antigen gene family, which is primarily expressed in melanoma and other cancers. This antigen is recognized by the immune system, particularly by T cells, making it a potential target for immunotherapy. MAGE-C1 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues, which makes it an attractive candidate for cancer immunotherapy due to its limited expression profile.
MAGE-C1 was first identified in melanoma cells and has been extensively studied for its role in tumor immunology. Research has shown that MAGE-C1 can elicit immune responses, including cytotoxic T lymphocyte responses, which are crucial for effective anti-tumor immunity. The expression of MAGE-C1 has been linked to worse prognosis in various cancers, highlighting its potential as a biomarker for disease progression and therapeutic target.
MAGE-C1 belongs to the MAGE family, which is subdivided into several classes based on their expression patterns and biological functions. The MAGE family includes several members such as MAGE-A, MAGE-B, and MAGE-C, with MAGE-C1 being part of the C subgroup. These proteins are characterized by their ability to bind to major histocompatibility complex class I molecules and present tumor-specific antigens to T cells.
The synthesis of MAGE-C1 peptides, including the specific peptide sequence corresponding to amino acids 450-458, can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain on a solid support.
The molecular structure of MAGE-C1 (450-458) consists of a specific sequence of amino acids that contributes to its ability to bind to major histocompatibility complex class I molecules. The exact sequence can influence its immunogenicity and interaction with T cell receptors.
MAGE-C1 undergoes various biochemical interactions within the immune system:
The mechanism by which MAGE-C1 exerts its effects involves several key steps:
Research indicates that effective immune responses against MAGE-C1 can lead to tumor regression in some patients, although responses can be variable due to factors such as tumor heterogeneity and immune evasion mechanisms.
MAGE-C1 has significant implications in cancer research and therapy:
The MAGE-C subfamily (comprising MAGE-C1 to -C7) is genomically clustered on the Xq26-Xq28 region of the X chromosome. MAGE-C1 (gene ID: 9947) maps specifically to Xq27.2 and encodes a protein of 1,142 amino acids, making it notably larger than other MAGE proteins due to unique N-terminal repetitive sequences [4] [8]. Unlike shorter MAGE proteins, MAGE-C1 contains extensive short repetitive motifs upstream of its MHD, contributing to its size and potential functional complexity [4]. The table below summarizes key genes within the MAGE-C subfamily:
Table 1: Genomic Features of Human MAGE-C Subfamily Members
Gene Name | Aliases | Accession Number | Expression Status | Amino Acid Length |
---|---|---|---|---|
MAGE-C1 | CT7, CT7.1 | NP_005453 | Tumor/Germ Cells | 1,142 |
MAGE-C2 | CT10 | NP_057333 | Tumor/Germ Cells | 373 |
MAGE-C3 | - | AAK00358 | Tumor/Germ Cells | 346 |
MAGE-C4 | - | AL023279.1 | Tumor/Germ Cells | 115 |
MAGE-C5/-C6/-C7 | - | NT_025337.2 | Pseudogene | - |
Adapted from MAGE family classifications [1] [4]
Expression of MAGE-C1 is epigenetically regulated via promoter methylation. In normal somatic tissues, CpG methylation at the MAGE-C1 promoter prevents transcription factor binding (e.g., Ets proteins), silencing gene expression. During carcinogenesis, demethylating agents (e.g., 5-aza-2'-deoxycytidine) reactivate MAGE-C1, enabling tumor-specific expression [1] [8]. This reactivation mechanism underpins its utility as a tumor-specific immunotherapy target.
MAGE genes exhibit evolutionary patterns characterized by species-specific expansions and conserved functional domains. Homologs of MAGE-C1 exist in non-mammalian vertebrates, including zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster), but are absent in basal eukaryotes like Caenorhabditis elegans or yeast [1] [5]. The MAGE conserved domain (MHD) demonstrates significant sequence conservation, suggesting its functional indispensability. In humans, the MHD facilitates interactions with E3 ubiquitin ligases (e.g., TRIM28) and transcription regulators, influencing cell cycle and apoptosis [1] [4].
Phylogenetic analyses reveal that MAGE-C1 emerged late in vertebrate evolution, with gene amplification occurring predominantly in primates. The human MAGE-C locus harbors multiple paralogs (MAGE-C1 to -C7), many of which are pseudogenes. This contrasts with the single-copy ancestral MAGE genes identified in fish and amphibians [1] [5]. The selective pressure for MAGE-C1 retention likely relates to its role in germ cell development, though its exploitation in malignancies represents an evolutionary "shadow" of this physiological function.
Table 2: Evolutionary Conservation of MAGE-C1 Functional Domains
Domain | Location in Protein | Conservation Across Vertebrates | Function |
---|---|---|---|
N-terminal repeats | 1-800 | Low | Protein-protein interactions |
MAGE homology domain (MHD) | 915-1082 | High | Ubiquitin ligase binding, Apoptosis regulation |
C-terminal region | 1083-1142 | Moderate | Subcellular localization |
Based on Pfam (PF01454) and InterPro (IPR002190) annotations [5]
Oncogenic Transformation
MAGE-C1 is aberrantly expressed in diverse cancers and correlates with aggressive phenotypes. In colorectal cancer (CRC), 28.8% of tumors show high MAGE-C1 expression, which associates with larger tumor size, metastasis, and reduced 5-year recurrence-free survival (44% vs. 58% in MAGE-C1-negative patients) [8]. Mechanistically, MAGE-C1 drives oncogenesis by:
In breast cancer, MAGE-C1 expression independently predicts poor prognosis, while in multiple myeloma, it serves as a biomarker for malignant plasma cells [4] [8].
Table 3: MAGE-C1 Expression in Human Cancers and Clinical Correlations
Cancer Type | Expression Frequency | Association with Clinical Parameters | Prognostic Impact |
---|---|---|---|
Colorectal cancer | 28.8% | Tumor size, metastasis, KRAS/BRAF mutations | Reduced 5-year survival (HR=3.12) |
Multiple myeloma | 66% | Malignant plasma cell enrichment | Inferior progression-free survival |
Urothelial carcinoma | Elevated in advanced stages | High grade, stage ≥ pT2, PD-L1 co-expression | Shorter progression-free survival |
Breast cancer | Variable | High tumor grade, lymph node involvement | Reduced recurrence-free survival |
Data compiled from clinical studies [4] [6] [8]
Immune Evasion
MAGE-C1 contributes to tumor immune escape through multiple mechanisms:
Therapeutically, MAGE-C1 peptides are leveraged in cancer vaccines and adoptive T-cell therapies. Its restricted expression profile makes it an ideal target for precision immunotherapy, though heterogeneity in tumor expression remains a challenge [3] [7].
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